Cas no 87112-49-0 (8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione)

87112-49-0 structure
Productnaam:8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione
- 3,4-Phenanthrenedione, 8-methyl-2-(1-methylethyl)-
- 8-methyl-2-propan-2-ylphenanthrene-3,4-dione
- MILTIRONE I
- 2-Isopropyl-8-methylphenanthrene-3,4-dione
- DTXSID20236142
- RO-090680
- Ro-09-0680
- AKOS040749311
- 87112-49-0
- Ro 09-0680
- CS-0034756
- HY-111247
-
- Inchi: InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3
- InChI-sleutel: SLTQYODWMZBDPJ-UHFFFAOYSA-N
- LACHT: O=C1C(C(C)C)=CC2=C(C3=C(C=C2)C(C)=CC=C3)C1=O
Berekende eigenschappen
- Exacte massa: 264.115029749g/mol
- Monoisotopische massa: 264.115029749g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 1
- Complexiteit: 460
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 34.1Ų
Experimentele eigenschappen
- Kleur/vorm: Solid powder
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione Beveiligingsinformatie
- Signaalwoord:Warning
- Opslagvoorwaarde:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T28551-5mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 5mg |
¥ 7000 | 2024-07-19 | |
TargetMol Chemicals | T28551-5 mg |
Ro 09-0680 |
87112-49-0 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
TargetMol Chemicals | T28551-100 mg |
Ro 09-0680 |
87112-49-0 | 98% | 100MG |
¥ 17,500 | 2023-07-10 | |
TargetMol Chemicals | T28551-50mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 50mg |
¥ 13800 | 2024-07-19 | |
TargetMol Chemicals | T28551-100mg |
Ro 09-0680 |
87112-49-0 | 98% | 100mg |
¥ 17500 | 2023-09-15 | |
TargetMol Chemicals | T28551-50 mg |
Ro 09-0680 |
87112-49-0 | 98% | 50mg |
¥ 13,800 | 2023-07-10 | |
TargetMol Chemicals | T28551-1mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 1mg |
¥ 2350 | 2024-07-19 | |
TargetMol Chemicals | T28551-25mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 25mg |
¥ 10600 | 2024-07-19 |
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione Gerelateerde literatuur
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Tanshinones, isotanshinones en afgeleiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Diterpenoids Tanshinones, isotanshinones en afgeleiden
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